(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate (3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate
Brand Name: Vulcanchem
CAS No.: 67145-37-3
VCID: VC8287293
InChI: InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
SMILES: CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H19NO7S
Molecular Weight: 345.37 g/mol

(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate

CAS No.: 67145-37-3

Cat. No.: VC8287293

Molecular Formula: C14H19NO7S

Molecular Weight: 345.37 g/mol

* For research use only. Not for human or veterinary use.

(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate - 67145-37-3

Specification

CAS No. 67145-37-3
Molecular Formula C14H19NO7S
Molecular Weight 345.37 g/mol
IUPAC Name [(3aR,5R,6R,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate
Standard InChI InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key HFGXRMOCEYNLGH-RKQHYHRCSA-N
Isomeric SMILES CC1=N[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2S1)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H19NO7SC_{14}H_{19}NO_7S

  • Molecular Weight: 345.37 g/mol .

Synonyms

The compound is also known by alternative names such as:

  • [(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d] thiazol-5-yl]methyl acetate

  • N-Acetyl-glucosaminyl thiazoline triacetate .

Structural Information

The structure of the compound includes:

  • A pyrano[3,2-d]thiazole backbone.

  • Acetoxymethyl and diacetate functional groups.

  • Stereochemical configuration: (3Ar,5r,6r,7r,7ar) .

Synthesis

The synthesis of pyrano[3,2-d]thiazole derivatives often involves multi-step reactions that include:

  • Cyclization: Formation of the pyrano-thiazole core through condensation reactions.

  • Functionalization: Introduction of acetoxymethyl and diacetate groups via esterification.

  • Purification: The product is typically purified using recrystallization or chromatography techniques .

Detailed synthetic pathways for similar compounds suggest the use of mild reaction conditions to preserve stereochemistry.

Biological Activity

Pyrano[3,2-d]thiazole derivatives have been studied for their diverse biological activities:

  • Antimicrobial Properties: Effective against bacterial and fungal strains due to their heterocyclic structure .

  • Anticancer Potential: Some derivatives exhibit cytotoxicity against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Pharmaceutical Relevance

The compound's structural similarity to glucosaminyl thiazoline derivatives suggests potential applications in:

  • Enzyme inhibition studies.

  • Drug development targeting metabolic pathways involving thiazoles .

Spectroscopic Techniques

Characterization methods for similar compounds include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm functional groups and stereochemistry.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify ester and thiazole functional groups .

Research Implications

The compound "(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate" represents a promising candidate for further research due to:

  • Its complex stereochemistry offering specificity in biological interactions.

  • The presence of functional groups conducive to chemical modifications.

  • Its potential role in developing novel antimicrobial or anticancer agents.

Further studies are needed to explore its pharmacological properties fully and optimize its synthesis for industrial applications.

This article consolidates available data on the compound while highlighting areas for future exploration in synthetic chemistry and biomedical research.

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